2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole
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Overview
Description
2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to an imidazole ring. The presence of these groups imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the bromination of a suitable precursor imidazole compound. One common method is the bromination of 1-(trifluoromethyl)-1H-imidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of imidazole N-oxides or other oxidized imidazole derivatives.
Reduction: Formation of 2-methyl-1-(trifluoromethyl)-1H-imidazole.
Scientific Research Applications
2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In biological systems, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with metabolic pathways or signaling cascades, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 2-(Chloromethyl)-1-(trifluoromethyl)-1H-imidazole
- 2-(Iodomethyl)-1-(trifluoromethyl)-1H-imidazole
- 2-(Bromomethyl)-1-(difluoromethyl)-1H-imidazole
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole imparts higher lipophilicity and metabolic stability compared to its difluoromethyl analogs . The bromomethyl group provides a versatile site for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C5H4BrF3N2 |
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Molecular Weight |
229.00 g/mol |
IUPAC Name |
2-(bromomethyl)-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H4BrF3N2/c6-3-4-10-1-2-11(4)5(7,8)9/h1-2H,3H2 |
InChI Key |
WUUIQVBRNJGGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)CBr)C(F)(F)F |
Origin of Product |
United States |
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